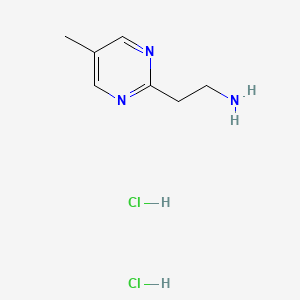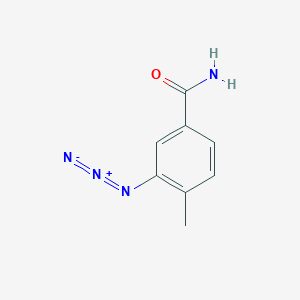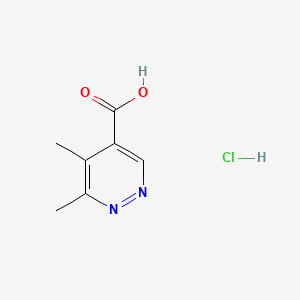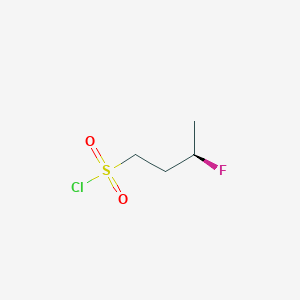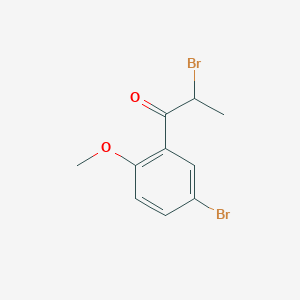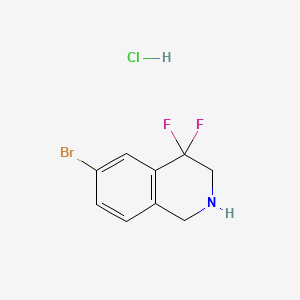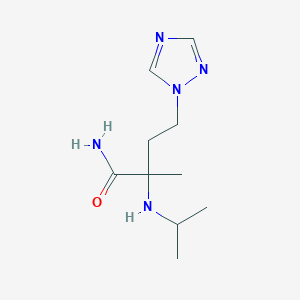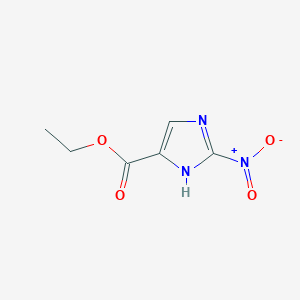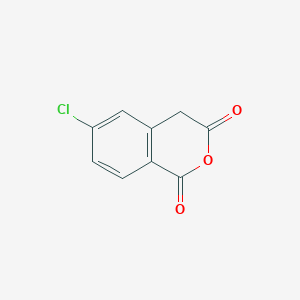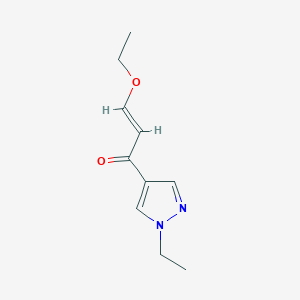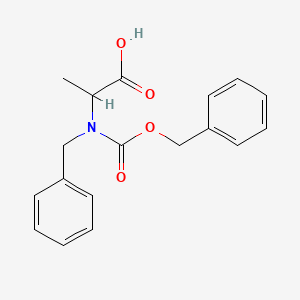
(S)-2-(Benzyl-Cbz-amino)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Benzyl-Cbz-amino)propanoic Acid is a chiral amino acid derivative commonly used in organic synthesis and pharmaceutical research. The compound features a benzyl group and a carbobenzyloxy (Cbz) protecting group, which are often utilized to protect functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyl-Cbz-amino)propanoic Acid typically involves the protection of the amino group of an amino acid with a Cbz group, followed by the introduction of a benzyl group. Common reagents include benzyl chloroformate for the Cbz protection and benzyl bromide for the benzylation. Reaction conditions often involve basic environments, such as the use of sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Benzyl-Cbz-amino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can remove the Cbz protecting group, revealing the free amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce free amino acids.
Aplicaciones Científicas De Investigación
(S)-2-(Benzyl-Cbz-amino)propanoic Acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(Benzyl-Cbz-amino)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and Cbz groups can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include enzymatic catalysis and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Boc-amino)propanoic Acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
(S)-2-(Fmoc-amino)propanoic Acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
(S)-2-(Benzyl-amino)propanoic Acid: Lacks the Cbz protecting group.
Uniqueness
(S)-2-(Benzyl-Cbz-amino)propanoic Acid is unique due to its combination of benzyl and Cbz groups, which provide specific steric and electronic properties. These characteristics can enhance its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C18H19NO4 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
2-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-14(17(20)21)19(12-15-8-4-2-5-9-15)18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21) |
Clave InChI |
GCDGMDIWXSBHQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


